molecular formula C10H8ClN3O B1489861 1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1464986-97-7

1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1489861
M. Wt: 221.64 g/mol
InChI Key: BEUFXACSWJWZBO-UHFFFAOYSA-N
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Description

The compound “1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is likely an organic compound containing a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a chloro group (Cl) and a methyl group (CH3) attached to a phenyl ring, and a carbaldehyde group (CHO) attached to the triazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The phenyl ring could be functionalized with the chloro and methyl groups in a separate step, or these groups could be present on the starting material.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the functional groups attached to these rings. The exact structure would depend on the positions of these groups on the rings.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring, as well as the polarizable aldehyde group on the triazole ring. These groups could direct and influence chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group and the polarizable chloro group could impact its solubility, boiling point, melting point, etc.


Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : A study by Bhat et al. (2016) discussed the synthesis of a series of triazolyl pyrazole derivatives with potential antimicrobial properties. The compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as therapeutic agents (Bhat et al., 2016).
  • Tuberculosis Inhibitory Activity : Costa et al. (2006) described the synthesis and anti-Mycobacterium tuberculosis profile of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. Some compounds exhibited significant inhibition of the bacterium, highlighting their potential in tuberculosis treatment (Costa et al., 2006).

Synthetic Methodologies and Chemical Transformations

  • Synthetic Approaches : L'abbé et al. (1990) reported on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, demonstrating the versatility of triazole derivatives in synthetic organic chemistry (L'abbé et al., 1990).
  • Ultrasound-Assisted Synthesis : Liu and Wang (2010) described an efficient ultrasound-assisted synthesis of novel dihydropyrimidin-(thio)ones derivatives, showcasing an innovative method to functionalize 1,2,3-triazole compounds, enhancing reaction rates and yields (Liu & Wang, 2010).

Biological Activities and Applications

  • α-Glycosidase Inhibition : Gonzaga et al. (2016) reported on the crystal structures and α-glycosidase inhibition activity of triazole derivatives. Their work emphasizes the significant biological activities of these compounds and their potential use in developing new therapeutic agents (Gonzaga et al., 2016).

Advanced Materials and Probe Design

  • Fluorescence Probes : Chu et al. (2019) developed a new fluorescence probe for homocysteine detection, illustrating the application of triazole derivatives in the design of selective and sensitive materials for biological and chemical sensing (Chu et al., 2019).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics, pharmacodynamics, and toxicity. If it’s intended for use in materials science, future research could involve studying its physical properties and potential applications.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate analysis, specific experimental data would be needed.


properties

IUPAC Name

1-(5-chloro-2-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUFXACSWJWZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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